2-Oxetanone,3-amino-3-methyl-(9CI)
Overview
Description
2-Oxetanone,3-amino-3-methyl-(9CI) is a chemical compound with the molecular formula C4H7NO2 It is a derivative of oxetane, a four-membered cyclic ether The compound is characterized by the presence of an amino group and a methyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone,3-amino-3-methyl-(9CI) typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of 3-amino-3-methylbutanoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Oxetanone,3-amino-3-methyl-(9CI) may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often utilizes continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials and catalysts is also critical in industrial settings to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone,3-amino-3-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanone derivatives.
Reduction: Reduction reactions can convert the oxetanone ring to other cyclic or acyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetanone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxetanes .
Scientific Research Applications
2-Oxetanone,3-amino-3-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxetanone,3-amino-3-methyl-(9CI) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and changes in cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyleneoxetane: Another oxetane derivative with a methylene group.
3-Amino-2-oxetanone: Similar structure but with different functional groups.
4-Methyl-2-oxetanone: Contains a methyl group at a different position on the oxetane ring.
Uniqueness
2-Oxetanone,3-amino-3-methyl-(9CI) is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-amino-3-methyloxetan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(5)2-7-3(4)6/h2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHEOORZBYOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309218 | |
Record name | 3-Amino-3-methyl-2-oxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10029-11-5 | |
Record name | 3-Amino-3-methyl-2-oxetanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10029-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-methyl-2-oxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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